molecular formula C10H9N3S B019659 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone CAS No. 100853-47-2

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone

Cat. No. B019659
M. Wt: 203.27 g/mol
InChI Key: WSSYFBKJUAUOLO-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, also known as TPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPH is a hydrazone derivative that is synthesized by the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide.

Mechanism Of Action

The mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone is not fully understood. However, studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.

Biochemical And Physiological Effects

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In vivo studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has anti-tumor activity in animal models of cancer.

Advantages And Limitations For Lab Experiments

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone. One area of interest is the development of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone-based materials for applications in catalysis, sensing, and drug delivery. Another area of interest is the investigation of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Conclusion:
In conclusion, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, or 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its anti-cancer and anti-inflammatory properties, as well as its potential use as a building block for novel materials. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone involves the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been investigated for its anti-cancer properties. Studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been studied for its potential use as an anti-inflammatory agent. In materials science, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In analytical chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

100853-47-2

Product Name

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

N-[(Z)-thiophen-2-ylmethylideneamino]pyridin-2-amine

InChI

InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13)/b12-8-

InChI Key

WSSYFBKJUAUOLO-WQLSENKSSA-N

Isomeric SMILES

C1=CC=NC(=C1)N/N=C\C2=CC=CS2

SMILES

C1=CC=NC(=C1)NN=CC2=CC=CS2

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=CS2

synonyms

2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone

Origin of Product

United States

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